REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([NH:12][NH2:13])=[N:4][N:3]=1.C(O)(=O)C.[N:18]([O-])=O.[Na+]>O>[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:18][N:4]2[N:3]=1 |f:2.3|
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Name
|
|
Quantity
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9.9 g
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Type
|
reactant
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Smiles
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ClC1=NN=C(C=2CCCCC12)NN
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was kept at room temperature
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Type
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CUSTOM
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Details
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(about 22°-25° C.)
|
Type
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CUSTOM
|
Details
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for about 20 minutes
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The solid present was then separated by filtration, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN2C(C=3CCCCC13)=NN=N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |